1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) - 1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) -
Brand Name: Vulcanchem
CAS No.: 102612-78-2
VCID: VC0034242
InChI: InChI=1S/C18H27NO4/c1-3-6-14-11-15(13-19-8-4-5-9-19)18(16(12-14)22-2)23-17(21)7-10-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3
SMILES: COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C
Molecular Formula: C18H27NO4
Molecular Weight: 321.4 g/mol

1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) -

CAS No.: 102612-78-2

Main Products

VCID: VC0034242

Molecular Formula: C18H27NO4

Molecular Weight: 321.4 g/mol

1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) - - 102612-78-2

CAS No. 102612-78-2
Product Name 1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) -
Molecular Formula C18H27NO4
Molecular Weight 321.4 g/mol
IUPAC Name 1-[2-methoxy-4-prop-2-enyl-6-(pyrrolidin-1-ylmethyl)phenoxy]propane-1,3-diol
Standard InChI InChI=1S/C18H27NO4/c1-3-6-14-11-15(13-19-8-4-5-9-19)18(16(12-14)22-2)23-17(21)7-10-20/h3,11-12,17,20-21H,1,4-10,13H2,2H3
Standard InChIKey WEFSKSMUNSBUFU-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C
Canonical SMILES COC1=CC(=CC(=C1OC(CCO)O)CN2CCCC2)CC=C
Synonyms 1,3-Propanediol, 3-(4-allyl-2-methoxy-6-(1-pyrrolidinylmethyl)phenoxy) -
PubChem Compound 3025401
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator